

An In-depth Technical Guide to Tetraisopropyl Orthosilicate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetraisopropyl orthosilicate*

Cat. No.: *B157079*

[Get Quote](#)

This guide provides a comprehensive technical overview of **tetraisopropyl orthosilicate** (TIPS), a versatile silicon compound widely utilized in materials science, chemical synthesis, and drug development. We will delve into its core chemical structure, physicochemical properties, synthesis, and key reactions, with a particular focus on the causality behind its utility in various research and industrial applications.

Unveiling the Molecular Architecture: Chemical Structure and Formula

Tetraisopropyl orthosilicate, also known by its IUPAC name tetrapropan-2-yl silicate, is an organosilicon compound with the chemical formula C₁₂H₂₈O₄Si^{[1][2][3]}. Its structure consists of a central silicon atom bonded to four isopropoxy groups (-OCH(CH₃)₂). The silicon atom is at the center of a tetrahedral geometry, with the four oxygen atoms from the isopropoxy groups forming the vertices.

The molecular formula, C₁₂H₂₈O₄Si, indicates the presence of 12 carbon atoms, 28 hydrogen atoms, 4 oxygen atoms, and one silicon atom. The molecular weight of **tetraisopropyl orthosilicate** is approximately 264.43 g/mol ^{[1][2][3]}.

Synonyms: This compound is known by several other names in the scientific literature and commercial products, including:

- Tetraisopropoxysilane[\[1\]](#)[\[2\]](#)
- Tetra(isopropoxy)silane[\[1\]](#)
- Tetraisopropyl silicate[\[1\]](#)
- Silicon tetraisopropoxide

CAS Number: The Chemical Abstracts Service (CAS) Registry Number for **tetraisopropyl orthosilicate** is 1992-48-9[\[1\]](#)[\[2\]](#)[\[3\]](#).

Caption: Chemical structure of **tetraisopropyl orthosilicate**.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of **tetraisopropyl orthosilicate** are crucial for its handling, storage, and application. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	264.43 g/mol	[1] [2] [3]
Appearance	Colorless, transparent liquid	[4]
Boiling Point	185 °C	[2]
Melting Point	<0°C	[2]
Density	0.88 g/mL	[2]
Refractive Index	1.3895	[2]
Flash Point	76°C	[2]

Synthesis and Reactivity: The Chemistry in Action

Synthesis

While various methods exist for the synthesis of alkoxy silanes, a common industrial route for compounds like tetraethyl orthosilicate (a close analog of TIPS) involves the alcoholysis of silicon tetrachloride^[5]^[6]. A similar principle applies to the synthesis of **tetraisopropyl orthosilicate**, where silicon tetrachloride is reacted with isopropanol.

Reaction Scheme: $\text{SiCl}_4 + 4 (\text{CH}_3)_2\text{CHOH} \rightarrow \text{Si}(\text{OCH}(\text{CH}_3)_2)_4 + 4 \text{ HCl}$

This reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the silicon tetrachloride and the final product.

Hydrolysis: The Gateway to Silica Materials

The most significant chemical reaction of **tetraisopropyl orthosilicate** is its hydrolysis, which leads to the formation of silicon dioxide (silica) and isopropanol^[3]^[4]. This reaction is the cornerstone of the sol-gel process, where TIPS serves as a precursor for the synthesis of high-purity silica gels, coatings, and ceramics^[3]^[4].

Overall Hydrolysis Reaction: $\text{Si}(\text{OCH}(\text{CH}_3)_2)_4 + 2 \text{ H}_2\text{O} \rightarrow \text{SiO}_2 + 4 (\text{CH}_3)_2\text{CHOH}$

The hydrolysis proceeds in a stepwise manner, initially forming silanol (Si-OH) groups, which then undergo condensation reactions to form siloxane (Si-O-Si) bridges. The rate of hydrolysis and condensation can be controlled by factors such as pH, water-to-alkoxide ratio, solvent, and temperature, allowing for precise control over the properties of the resulting silica material^[5]^[7].

[Click to download full resolution via product page](#)

Caption: Sol-gel process workflow starting from TIPS.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of **tetraisopropyl orthosilicate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of TIPS is expected to show a septet for the methine proton (-CH) of the isopropoxy group and a doublet for the methyl protons (-CH₃)[1].
 - ^{13}C NMR: The carbon-13 NMR spectrum would display two distinct signals corresponding to the methine and methyl carbons of the isopropoxy groups[1].
 - ^{29}Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for studying the hydrolysis and condensation of TIPS, as it can distinguish between different silicon species (e.g., Q⁰ for the monomer, Q¹ for a silicon with one siloxane bond, etc.)[8][9].
- Infrared (IR) Spectroscopy: The IR spectrum of **tetraisopropyl orthosilicate** will exhibit characteristic absorption bands for Si-O-C and C-H bonds. The strong Si-O-C stretching vibrations are typically observed in the 1100-1000 cm⁻¹ region. As hydrolysis proceeds, the appearance of a broad band around 3400 cm⁻¹ (O-H stretching of silanols and water) and the growth of the Si-O-Si stretching band (around 1070 cm⁻¹) can be monitored[10][11][12].

Applications in Research and Drug Development

The unique reactivity of **tetraisopropyl orthosilicate** makes it a valuable material in several advanced applications:

- Sol-Gel Processes: As a primary precursor for the synthesis of high-purity silica, it is used to create materials with controlled porosity, surface area, and particle size[3][4]. These materials find applications in chromatography, catalysis, and as supports for other materials.
- Crosslinking Agent: TIPS can act as a crosslinking agent for silicone polymers and other organic polymers, enhancing their mechanical and thermal properties[3].
- Surface Modification and Coatings: It is used to deposit thin films of silica on various substrates, providing corrosion resistance, improved adhesion, or specific optical properties[3]. In the context of drug development, silica nanoparticles derived from TIPS can be functionalized for targeted drug delivery[13][14][15].
- Binder: **Tetraisopropyl orthosilicate** is employed as a binder in investment casting and for zinc-rich coatings[3].

Safety and Handling

Tetraisopropyl orthosilicate is classified as a hazardous substance. It is known to cause serious eye damage and may cause skin and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a well-ventilated area, away from moisture, as it readily hydrolyzes[16]. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier[16][17][18].

Conclusion

Tetraisopropyl orthosilicate is a fundamental building block in modern materials chemistry. Its well-defined structure and predictable reactivity, particularly its hydrolysis to form silica, provide a versatile platform for the design and synthesis of a wide array of functional materials. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and chemistry of TIPS is essential for leveraging its full potential in creating innovative solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetraisopropoxysilane | C12H28O4Si | CID 74813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. TETRAISOPROPYL ORTHOSILICATE | 1992-48-9 [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 6. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]
- 7. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ispc-conference.org [ispc-conference.org]
- 12. gelest.com [gelest.com]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. actylislab.com [actylislab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetraisopropyl Orthosilicate: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157079#tetraisopropyl-orthosilicate-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com